rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolopyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the pyrrolopyrrolone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-methylpropyl group via substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrrolone Derivatives: Compounds with similar core structures but different substituents.
Other Heterocyclic Compounds: Compounds with different heterocyclic cores but similar biological activities.
Uniqueness
The uniqueness of rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(3aR,6aS)-5-(2-methylpropyl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-7(2)5-12-6-8-3-11-4-9(8)10(12)13;/h7-9,11H,3-6H2,1-2H3;1H/t8-,9-;/m0./s1 |
InChI Key |
QRGLOQFCIOPUOH-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H]2CNC[C@@H]2C1=O.Cl |
Canonical SMILES |
CC(C)CN1CC2CNCC2C1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.